Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate
Overview
Description
Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, when combined with N-tosylimines and an organic phosphine catalyst, undergoes [4 + 2] annulation to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These adducts are generated with complete regioselectivity and high yields, providing a significant method for synthesizing functionalized tetrahydropyridines, a valuable class of compounds in chemical research (Zhu, Lan, & Kwon, 2003).
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol, a derivative of this compound, has been identified as an effective protecting group for methacrylic acid (MAA). It can be selectively removed, post-polymerization, either chemically under alkaline conditions or thermally at or above 110 °C. This discovery has implications in polymer chemistry, particularly in the synthesis of homopolymers and diblock copolymers (Elladiou & Patrickios, 2012).
Intermediate in Pesticide Synthesis
Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, related to the compound , serves as an important intermediate in the synthesis of the pesticide chlorantraniliprole. This work described a route for the pyrazole synthesis with a total yield of 43.1%, demonstrating its significance in the development of agricultural chemicals (Ju, 2014).
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, which undergoes selective cyclocondensation, is used to synthesize ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds have applications in the field of heterocyclic chemistry and are potential precursors for various pharmaceuticals (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Development of Nucleoside Analogs
The 2-(diphenylphosphino)ethyl group, another derivative, is used as a carboxyl-protecting group in peptide chemistry. It's easily introduced and stable under standard peptide synthesis conditions, highlighting its utility in biochemical and pharmaceutical research (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Synthesis of DNA Fragments
2-(2-Pyridyl)ethyl, a related protecting group, is used in the synthesis of oligodeoxyribonucleotides by the phosphoramidite method. This group's stability to alkali and acid and ease of removal under mild conditions make it crucial in the field of molecular biology and genetics (Takaku, Watanabe, & Hamamoto, 1987).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl (2S)-1-ethylpyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-10-7-5-6-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDOPASYFARLIF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449162 | |
Record name | Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938-54-5 | |
Record name | Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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